molecular formula C12H19NO2 B8481526 10-Undecenoyl isocyanate CAS No. 404823-23-0

10-Undecenoyl isocyanate

Cat. No. B8481526
M. Wt: 209.28 g/mol
InChI Key: KUPPNQGGRCEELW-UHFFFAOYSA-N
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Patent
US08597619B2

Procedure details

150 g of purified water was added to 45.5 g of sodium azide and a completely homogeneous solution was prepared by stirring while cooling with ice water. To this was added dropwise in small portions a solution prepared by mixing 101.4 g of 10-undecenoyl chloride with 150 mL of acetone; this addition was carried out so as to keep the solution temperature in the range from 10 to 15° C. Stirring at around 12° C. was continued for 1 hour after the completion of addition. The solution was then transferred to a separatory funnel and the aqueous and organic layers were separated. The organic layer was slowly added to 500 mL of toluene held at 60° C., followed by stirring for 3 hours in the temperature range from 50 to 60° C. The toluene was distilled off and distillation in vacuo was thereafter carried out to obtain 73.2 g of 10-undecenoyl isocyanate.
Name
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
101.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[N-:2]=[N+]=[N-].[Na+].[C:6](Cl)(=[O:17])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16].C[C:20](C)=[O:21]>>[C:6]([N:2]=[C:20]=[O:21])(=[O:17])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
O
Name
Quantity
45.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
101.4 g
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a completely homogeneous solution was prepared
ADDITION
Type
ADDITION
Details
To this was added dropwise in small portions a solution
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
this addition
CUSTOM
Type
CUSTOM
Details
from 10 to 15° C
STIRRING
Type
STIRRING
Details
Stirring at around 12° C.
ADDITION
Type
ADDITION
Details
after the completion of addition
CUSTOM
Type
CUSTOM
Details
The solution was then transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the aqueous and organic layers were separated
ADDITION
Type
ADDITION
Details
The organic layer was slowly added to 500 mL of toluene
CUSTOM
Type
CUSTOM
Details
held at 60° C.
STIRRING
Type
STIRRING
Details
by stirring for 3 hours in the temperature range from 50 to 60° C
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled off
DISTILLATION
Type
DISTILLATION
Details
distillation in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCC=C)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 73.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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